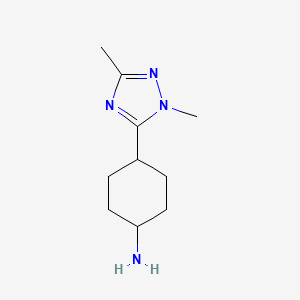
3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine typically involves multi-step organic reactions. Common starting materials might include chlorinated and fluorinated pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: It may participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-fluoropyridine
- 2-Chloro-3-fluoropyridine
- 2-(3-Chloro-4-fluoropyridine-2-carbonyl)pyridine
Uniqueness
The uniqueness of 3-Chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine lies in its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H4Cl2F2N2O |
|---|---|
Peso molecular |
289.06 g/mol |
Nombre IUPAC |
bis(3-chloro-4-fluoropyridin-2-yl)methanone |
InChI |
InChI=1S/C11H4Cl2F2N2O/c12-7-5(14)1-3-16-9(7)11(18)10-8(13)6(15)2-4-17-10/h1-4H |
Clave InChI |
ASEVDXYLVVFAGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)Cl)C(=O)C2=NC=CC(=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)

![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)






![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)


